molecular formula C18H14N4O2 B7580465 N1,N3-Di(pyridin-4-yl)isophthalamide

N1,N3-Di(pyridin-4-yl)isophthalamide

Cat. No.: B7580465
M. Wt: 318.3 g/mol
InChI Key: MTLPBQYRVAWPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N3-Di(pyridin-4-yl)isophthalamide is a chemical compound with the molecular formula C18H14N4O2 It is known for its unique structure, which includes two pyridine rings attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N3-Di(pyridin-4-yl)isophthalamide can be synthesized through a multi-step process involving the reaction of isophthaloyl chloride with 4-aminopyridine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Di(pyridin-4-yl)isophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

N1,N3-Di(pyridin-4-yl)isophthalamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N3-Di(pyridin-4-yl)isophthalamide involves its ability to form stable complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications. The compound’s interaction with molecular targets and pathways depends on the specific context of its use, such as in biological systems or material science .

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide: Similar structure with additional pyridine rings.

    N,N′-Bis(4-pyridyl)terephthalamide: Contains terephthalic acid core instead of isophthalic acid.

    N,N′-Di(pyridin-4-yl)benzene-1,4-dicarboxamide: Similar amide linkage with different aromatic core.

Uniqueness

N1,N3-Di(pyridin-4-yl)isophthalamide stands out due to its specific isophthalamide core, which imparts unique structural and electronic properties. This makes it particularly suitable for forming stable metal complexes and advanced materials with tailored functionalities .

Properties

IUPAC Name

1-N,3-N-dipyridin-4-ylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(21-15-4-8-19-9-5-15)13-2-1-3-14(12-13)18(24)22-16-6-10-20-11-7-16/h1-12H,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLPBQYRVAWPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.